

experimental validation of propargyl radical as a reaction intermediate

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Compound of Interest

Compound Name: *Propargyl radical*

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Propargyl Radical: An Experimentally Validated Reaction Intermediate

The **propargyl radical** (C_3H_3) is a key resonance-stabilized free radical that has been extensively studied and experimentally validated as a crucial intermediate in a variety of chemical reactions, ranging from combustion and atmospheric chemistry to the formation of complex aromatic molecules.[1][2][3] Its unique electronic structure and stability make it a focal point in understanding the mechanisms of hydrocarbon reactions.[2] This guide provides a comparative overview of the experimental evidence supporting the role of the **propargyl radical** as a reaction intermediate, detailing the methodologies used for its detection and characterization, and presenting key quantitative data.

Direct Detection and Characterization of the Propargyl Radical

The transient nature of free radicals makes their direct detection challenging. However, a range of sophisticated experimental techniques have been successfully employed to identify and characterize the **propargyl radical**, providing irrefutable evidence of its existence as a reaction intermediate.

Mass Spectrometry:

Photoionization mass spectrometry (PIMS) is a powerful tool for identifying radical intermediates. In these experiments, radicals are generated, often through laser photolysis of a precursor molecule, and then ionized by vacuum ultraviolet (VUV) light before being detected by a mass spectrometer. The photoionization efficiency (PIE) spectrum, which plots the ion signal as a function of photon energy, provides a characteristic fingerprint for a given isomer.

The **propargyl radical** has been unambiguously identified in combustion flames and laboratory experiments using VUV-PIMS.^{[1][4]} The experimentally determined ionization energy (IE) of the **propargyl radical** is a key parameter for its identification.

Table 1: Experimental Ionization Energies of the **Propargyl Radical**

Experimental Technique	Ionization Energy (eV)	Reference
VUV Photoionization Mass Spectrometry	8.674 ± 0.001	^[1]
Threshold Photoelectron Spectroscopy	8.71 ± 0.02	^[5]
Pulsed Field Ionization-Photoelectron	8.6731 ± 0.0013	^[1]

Spectroscopy:

Various spectroscopic methods have provided detailed insights into the structure and electronic properties of the **propargyl radical**.

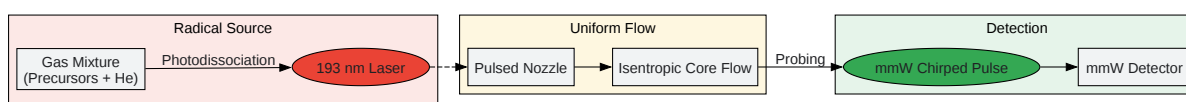
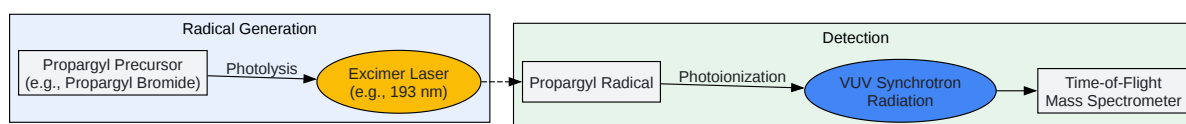
- **Microwave Spectroscopy:** Hyperfine-resolved microwave rotational spectroscopy has been used to probe the π -delocalization in the **propargyl radical**, confirming its resonance-stabilized nature.^[2] This technique provides precise information about the radical's geometry and electronic structure.^[2]
- **Cavity Ring-Down Spectroscopy (CRDS):** The electronic absorption spectrum of the propargyl peroxy radical ($C_3H_3OO\bullet$), a key intermediate in the oxidation of propargyl, has been recorded using CRDS.^[6]

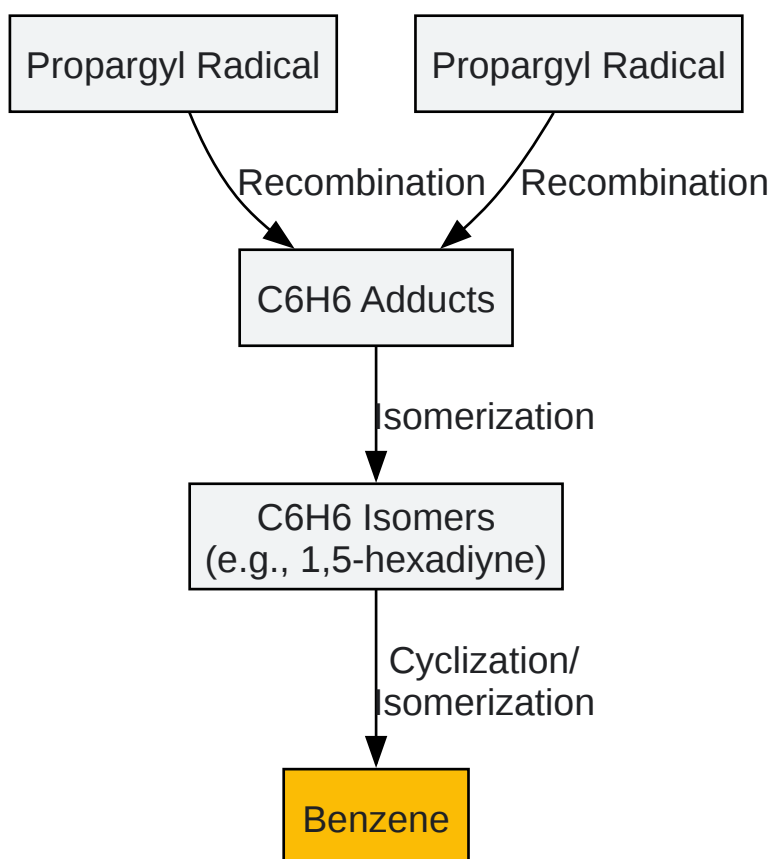
- Threshold Photoelectron Spectroscopy (TPES): Mass-selected TPES has been used to study the **propargyl radical**, providing vibrational information about the cation and a precise determination of the ionization energy.[5][7]

Experimental Protocols

Laser Photolysis/Photoionization Mass Spectrometry (LP/PIMS):

A common experimental setup for studying the **propargyl radical** involves its generation via laser photolysis of a suitable precursor, followed by detection using photoionization mass spectrometry.





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